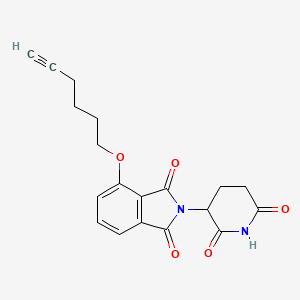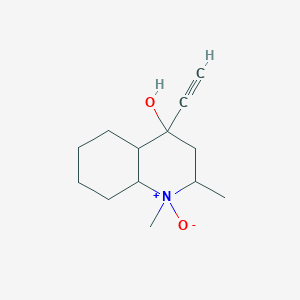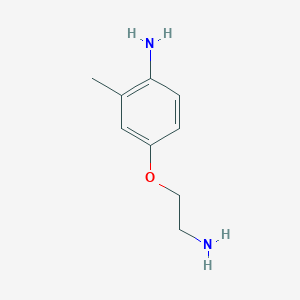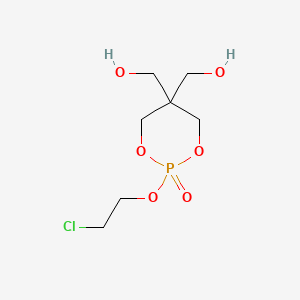
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide is a chemical compound known for its unique structure and properties It is often used in various scientific research applications due to its reactivity and stability The compound is characterized by the presence of a dioxaphosphorinane ring, which is a six-membered ring containing both oxygen and phosphorus atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phosphite ester with an epoxide in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as continuous flow reactors and automated process control systems are often employed to ensure consistent product quality and safety.
化学反应分析
Types of Reactions
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine oxides. Substitution reactions can result in a variety of substituted dioxaphosphorinane derivatives.
科学研究应用
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dioxaphosphorinane ring and the chloroethoxy group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects.
相似化合物的比较
Similar Compounds
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-bromoethoxy)-, 2-oxide: Similar structure but with a bromoethoxy group instead of a chloroethoxy group.
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-iodoethoxy)-, 2-oxide: Similar structure but with an iodoethoxy group instead of a chloroethoxy group.
Uniqueness
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide is unique due to its specific functional groups and the resulting chemical reactivity. The presence of the chloroethoxy group allows for specific substitution reactions that may not be possible with other halogenated derivatives. Additionally, the dioxaphosphorinane ring structure provides stability and reactivity that are advantageous in various applications.
属性
CAS 编号 |
63451-43-4 |
|---|---|
分子式 |
C7H14ClO6P |
分子量 |
260.61 g/mol |
IUPAC 名称 |
[2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl]methanol |
InChI |
InChI=1S/C7H14ClO6P/c8-1-2-12-15(11)13-5-7(3-9,4-10)6-14-15/h9-10H,1-6H2 |
InChI 键 |
ARQVVPQSWRHOAE-UHFFFAOYSA-N |
规范 SMILES |
C1C(COP(=O)(O1)OCCCl)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




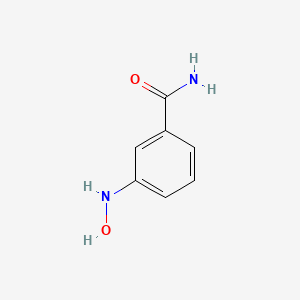
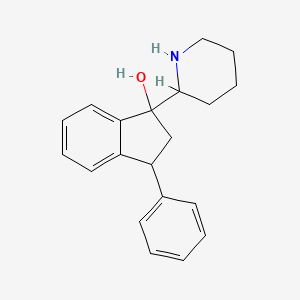

![5-(Toluene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13942070.png)
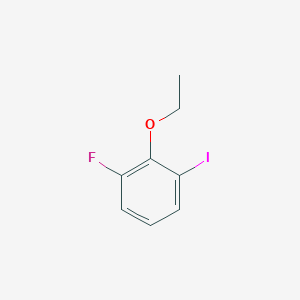
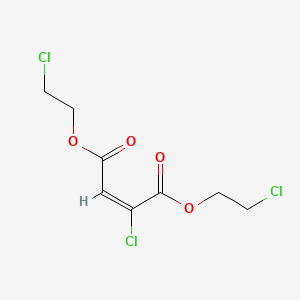
![1-Methylthio-S-triazolo[4,3-a]quinoline](/img/structure/B13942083.png)
